Cas no 150242-92-5 (Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate)

Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-d]thiazole core with an ester functional group at the 5-position and an amino substituent at the 2-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in medicinal chemistry and agrochemical research. Its electron-rich scaffold facilitates further functionalization, enabling the synthesis of diverse derivatives with potential biological activity. The ethyl ester group enhances solubility in organic solvents, simplifying purification and downstream reactions. The compound’s stability under standard conditions and compatibility with common reagents make it a practical choice for exploratory synthesis and scaffold diversification.
Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate structure
150242-92-5 structure
Product Name:Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate
CAS No:150242-92-5
MF:C8H8N2O2S2
MW:228.291318893433
CID:6206092
PubChem ID:137940716
Update Time:2025-10-12

Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 150242-92-5
    • EN300-6507922
    • ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate
    • Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate
    • Inchi: 1S/C8H8N2O2S2/c1-2-12-7(11)5-3-4-6(13-5)10-8(9)14-4/h3H,2H2,1H3,(H2,9,10)
    • InChI Key: RYMHOCPDOMETLA-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=CC2=C1N=C(N)S2

Computed Properties

  • Exact Mass: 228.00271985g/mol
  • Monoisotopic Mass: 228.00271985g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 122Ų

Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate Pricemore >>

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Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate Related Literature

Additional information on Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate

Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 150242-92-5): A Comprehensive Overview

Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 150242-92-5) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The unique structural features of Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate make it a promising candidate for further investigation in drug discovery and development.

The chemical structure of Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate consists of a fused thieno[2,3-d]thiazole core, which is a bicyclic system containing sulfur and nitrogen atoms. This core is functionalized with an amino group at the 2-position and a carboxylate ester at the 5-position. The presence of these functional groups contributes to the compound's reactivity and potential interactions with biological targets.

In recent years, there has been a growing interest in thiazole derivatives due to their broad spectrum of biological activities. These compounds have been shown to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. Specifically, Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate has been studied for its potential role in inhibiting various enzymes and receptors involved in cancer progression.

One of the most notable findings regarding Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate is its ability to interact with kinases, which are enzymes that play a crucial role in cell signaling pathways. In particular, studies have suggested that this compound may inhibit tyrosine kinases, which are often overactive in cancer cells. This inhibition can lead to the disruption of signaling pathways that promote cell growth and survival.

Furthermore, Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate has been investigated for its potential anti-inflammatory effects. Chronic inflammation is a key factor in the development of various diseases, including cancer and cardiovascular disorders. By modulating inflammatory pathways, this compound may help to reduce the risk of these conditions.

The synthesis of Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the thieno[2,3-d]thiazole core through cyclization reactions. Subsequent functionalization steps introduce the amino group and the carboxylate ester. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve the efficiency and selectivity of these transformations.

In terms of pharmacokinetic properties, Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate exhibits promising characteristics for drug development. Studies have shown that it has good solubility in water and moderate bioavailability in animal models. These properties are essential for ensuring that the compound can be effectively absorbed and distributed throughout the body.

The potential therapeutic applications of Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate extend beyond cancer treatment. Research has also explored its efficacy in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier suggests that it may be useful in targeting central nervous system disorders.

Ongoing research continues to uncover new insights into the mechanisms of action of Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate. By understanding how this compound interacts with biological targets at the molecular level, scientists can develop more effective derivatives with enhanced therapeutic properties.

The development of novel pharmaceuticals relies heavily on advancements in synthetic chemistry and computational modeling. These tools are essential for designing molecules with specific biological activities while minimizing toxicity and side effects. The case of Ethyl 2-aminothieno[2,3-d][1,3]thiazole-5-carboxylate exemplifies how interdisciplinary approaches can lead to significant breakthroughs in drug discovery.

In conclusion,Ethyl 2-aminothieno[2,

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